molecular formula C16H15NO4 B6407695 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% CAS No. 1261981-80-9

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%

Cat. No. B6407695
CAS RN: 1261981-80-9
M. Wt: 285.29 g/mol
InChI Key: TVSJZWFQLVMHPA-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, commonly known as DMPH, is a synthetic compound with a wide range of uses in scientific research. It is a derivative of benzoic acid, and has been used in many studies for its strong antioxidant, antibacterial, and antifungal properties. Its unique structure and properties make it a valuable tool for scientists in the fields of biochemistry, physiology, and other areas of research.

Scientific Research Applications

DMPH has been used for a variety of scientific research applications, including its use as an antioxidant, antibacterial, and antifungal agent. It has been shown to be effective against a wide range of bacterial and fungal species, and has been used in studies to evaluate the efficacy of various drugs and treatments. In addition, DMPH has been used to study the mechanisms of action of various compounds and drugs, and to study the metabolism of drugs and other compounds in the body.

Mechanism of Action

The exact mechanism of action of DMPH is not completely understood, however it is believed to act as an antioxidant by scavenging free radicals and other reactive oxygen species. It is also believed to act as an antibacterial and antifungal agent by interfering with the cell membrane of bacteria and fungi, and by inhibiting the growth of these organisms.
Biochemical and Physiological Effects
DMPH has been studied for its potential biochemical and physiological effects. Studies have shown that DMPH can inhibit the growth of certain bacteria, fungi, and parasites, and can also act as an antioxidant to scavenge free radicals and other reactive oxygen species. In addition, DMPH has been shown to have anti-inflammatory and anti-allergic properties, and to be effective in reducing pain and inflammation in certain conditions.

Advantages and Limitations for Lab Experiments

The use of DMPH in laboratory experiments has many advantages. It is a relatively inexpensive compound, and is easy to synthesize and purify. Furthermore, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use. DMPH is not soluble in water, so it must be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. In addition, the compound can be toxic to some organisms and can cause skin irritation when handled without proper protective equipment.

Future Directions

There are many potential future directions for research using DMPH. One potential area of research is to explore the potential use of DMPH as a therapeutic agent for various diseases and conditions. Additionally, further research could be conducted to explore the potential use of DMPH as a food preservative or as an additive in cosmetics and other personal care products. Finally, further research into the mechanism of action of DMPH could lead to the development of novel drugs and treatments.

Synthesis Methods

The synthesis of DMPH is a multi-step process that involves the reaction of 3-hydroxybenzoic acid with N,N-dimethylaminocarbonyl chloride to form a chloro-methyl ester intermediate. This intermediate is then treated with sodium hydroxide to form the desired compound DMPH. The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is usually performed at room temperature. The purity of the final product can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(18)8-12/h3-9,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSJZWFQLVMHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691304
Record name 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-80-9
Record name 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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